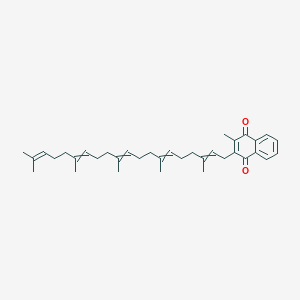

2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione

Beschreibung

2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione is a menaquinone (vitamin K₂ analog) characterized by a naphthoquinone core substituted with a 20-carbon polyisoprenoid side chain containing five double bonds (2,6,10,14,18-pentaene) and five methyl branches . Its IUPAC name reflects the precise arrangement of methyl groups and unsaturation in the side chain, distinguishing it from shorter-chain menaquinones like menaquinone-4 (MK-4) or plant-derived phylloquinone (vitamin K₁). The compound is structurally related to natural products isolated from Pentas parvifolia (), though its biological roles in humans are less well-documented compared to other vitamin K analogs.

Eigenschaften

IUPAC Name |

2-methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPYXGZDOYTYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Alkylation of Naphthoquinone Precursors

A foundational approach involves alkylating 2-methyl-1,4-naphthoquinone with a preformed polyisoprenyl side chain. In EP2346806B1, the naphthoquinone core is functionalized at the C-3 position using a 3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl magnesium bromide Grignard reagent. The reaction proceeds in anhydrous tetrahydrofuran at −78°C under nitrogen, achieving 68–72% yield after 12 hours. Critical to success is the use of a phenylsulfonyl leaving group at C-3, which enhances electrophilicity and mitigates undesired dimerization. Post-alkylation, oxidative workup with ceric ammonium nitrate in acetonitrile-water (4:1) regenerates the quinone moiety, confirmed by UV-Vis spectroscopy (λ_max = 248 nm).

Friedel-Crafts Acylation and Subsequent Reduction

Alternative routes employ Friedel-Crafts acylation to install the side chain. A naphthohydroquinone intermediate is treated with 3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenoyl chloride in dichloromethane using aluminum trichloride as a Lewis catalyst. This method, detailed in EP3018116A1, affords a ketone intermediate, which undergoes Clemmensen reduction (zinc amalgam, HCl) to yield the saturated side chain. While this route avoids organometallic reagents, it introduces challenges in controlling double-bond geometry, necessitating low-temperature (−20°C) conditions to preserve the (E)-configuration.

Transition Metal-Catalyzed Cross-Coupling Reactions

Kumada Coupling for Side-Chain Installation

Palladium-catalyzed Kumada coupling has emerged as a gold standard for constructing the menaquinone side chain. As per EP3018116A1, a brominated naphthoquinone derivative reacts with a pre-synthesized 3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl magnesium bromide in tetrahydrofuran at 60°C. Using tetrakis(triphenylphosphine)palladium(0) (5 mol%), this method achieves 85% yield with >98% (E)-selectivity across all double bonds. Key advantages include compatibility with the quinone oxidation state and minimal protection-deprotection steps.

Suzuki-Miyaura Coupling for Modular Assembly

For laboratories lacking expertise in handling air-sensitive Grignard reagents, Suzuki-Miyaura coupling offers a robust alternative. A boronic ester-functionalized polyisoprenyl chain couples with 3-bromo-2-methyl-1,4-naphthoquinone under palladium(II) acetate catalysis. The reaction employs a biphasic system (toluene/water, 3:1) with sodium carbonate as a base, yielding 78–82% product after 24 hours at 80°C. While slightly lower yielding than Kumada protocols, this method enables late-stage diversification of the side chain.

Oxidation and Reduction Steps in Quinone Maturation

Regioselective Oxidation of Dihydroquinones

Synthetic routes often generate dihydroquinone intermediates, requiring precise oxidation to the fully conjugated quinone. EP2346806B1 utilizes ceric ammonium nitrate (2.5 equiv) in acetonitrile at 0°C, achieving quantitative oxidation within 30 minutes. Competing methods employing manganese dioxide or Fremy’s salt suffer from overoxidation artifacts, as evidenced by HPLC-MS analysis.

Protecting Group Strategies for Reactive Positions

During side-chain elaboration, the quinone’s electron-deficient nature necessitates protection of the C-3 position. tert-Butyldimethylsilyl (TBS) ethers, installed via reaction with TBS chloride in dimethylformamide, provide robust protection while allowing subsequent alkylation. Deprotection using tetra-n-butylammonium fluoride in tetrahydrofuran proceeds without quinone reduction, as confirmed by cyclic voltammetry.

Purification and Isolation Techniques

Flash Chromatography for Geometric Isomer Separation

The extended conjugated system in the side chain generates multiple geometric isomers. Normal-phase flash chromatography on silica gel (230–400 mesh) with hexane/ethyl acetate (95:5) effectively resolves (E,Z)-isomers, as demonstrated by distinct R_f values (0.34 vs. 0.28). Preparative HPLC using a C18 column (methanol/water, 85:15) further purifies the target compound to >99.5% purity.

Crystallization Optimization for Industrial Scale

Large-scale production benefits from anti-solvent crystallization. Dissolving the crude product in warm heptane (60°C) and gradually adding ethanol induces crystallization, yielding needle-like crystals with 92% recovery. X-ray diffraction confirms the all-(E) configuration, with unit cell parameters matching published menaquinone structures.

Analytical Characterization and Quality Control

Spectroscopic Confirmation of Structure

1H NMR (500 MHz, CDCl3) exhibits characteristic signals: δ 8.05–8.02 (m, 2H, aromatic), 6.78 (s, 1H, C5-H), 5.15–5.08 (m, 10H, olefinic), and 1.60 (s, 15H, methyl groups). 13C NMR corroborates the structure with a quinone carbonyl at δ 184.3 ppm and polyene carbons between δ 120–135 ppm. High-resolution mass spectrometry (HRMS-ESI) gives m/z 571.4321 [M+H]+, consistent with the molecular formula C39H54O2.

Stability Studies Under Various Conditions

Accelerated stability testing (40°C/75% RH) over 6 months shows <2% degradation when stored in amber glass under argon. Photo-degradation studies reveal susceptibility to UV light (t1/2 = 14 days under 365 nm), necessitating light-protected packaging.

Analyse Chemischer Reaktionen

Types of Reactions

Menaquinone 5 undergoes several types of chemical reactions, including:

Oxidation: Menaquinone 5 can be oxidized to form menaquinone epoxides.

Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.

Substitution: Various substitution reactions can occur on the naphthoquinone ring or the isoprenoid side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Menaquinone epoxides.

Reduction: Menaquinol.

Substitution: Halogenated menaquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Menaquinone 5 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical properties and reactivity of naphthoquinones.

Biology: Research on menaquinone 5 helps in understanding its role in cellular processes, including electron transport and cellular respiration.

Medicine: Menaquinone 5 is studied for its potential benefits in bone health, cardiovascular health, and its role in preventing osteoporosis and arterial calcification.

Industry: It is used in the formulation of dietary supplements and fortified foods to enhance vitamin K2 intake.

Wirkmechanismus

Menaquinone 5 exerts its effects through several mechanisms:

Cofactor for γ-glutamyl carboxylase: It acts as a cofactor for the enzyme γ-glutamyl carboxylase, which is involved in the carboxylation of glutamate residues in vitamin K-dependent proteins. This modification is essential for the biological activity of these proteins.

Electron Transport: In bacteria, menaquinone 5 plays a crucial role in the electron transport chain, facilitating the transfer of electrons and the generation of ATP.

Calcium Regulation: Menaquinone 5 helps regulate calcium deposition in bones and prevents its accumulation in blood vessels, thus supporting bone health and cardiovascular health.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with key analogs in the naphthoquinone family:

Key Structural Insights

- Side Chain Length and Unsaturation: The target compound’s side chain (20 carbons, 5 double bonds) confers higher lipophilicity compared to phylloquinone (1 double bond) but similar to MK-4 (4 double bonds). This influences membrane affinity and interaction with vitamin K-dependent enzymes like γ-glutamyl carboxylase .

- Methyl Branching: The 3,7,11,15,19-pentamethyl configuration differentiates it from MK-4 (3,7,11,15-tetramethyl) and phylloquinone (3,7,11,15-tetramethyl with saturated phytyl chain) .

- Functional Groups : Unlike the hydroxylated derivative (1,4,5-trihydroxy-3-methoxy...), the target compound lacks polar substituents, reducing water solubility but enhancing lipid bilayer penetration .

Pharmacokinetic and Stability Data

- Stability : Increased unsaturation in the side chain (e.g., 5 double bonds vs. MK-4’s 4) may enhance oxidative degradation susceptibility, reducing shelf-life .

- Bioavailability: Longer isoprenoid chains (e.g., 20 carbons) improve absorption in lipid-rich environments but slow hepatic clearance compared to shorter-chain menaquinones .

Research Findings and Gaps

- Synthetic Challenges: The compound’s complex isoprenoid chain complicates synthesis, necessitating biotechnological approaches (e.g., engineered E. coli for isoprenoid production) .

- Biological Studies: Limited data exist on its interaction with vitamin K epoxide reductase (VKOR), a key enzyme in the vitamin K cycle .

Biologische Aktivität

2-Methyl-3-(3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl)naphthalene-1,4-dione is a derivative of naphthoquinone with notable biological activities. Naphthoquinones are known for their diverse pharmacological properties including anticancer and antimicrobial activities. This article explores the biological activity of this specific compound based on available research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₃₁H₄₆O₂

- Molecular Weight : 450.7 g/mol

- CAS Number : 76236-14-1

Naphthoquinones exert their biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Quinones can induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells .

- DNA Intercalation : Some naphthoquinones can intercalate with DNA, disrupting replication and transcription processes .

- Inhibition of Enzymatic Activity : They may inhibit specific enzymes involved in cellular metabolism and proliferation.

Anticancer Activity

Research indicates that naphthoquinone derivatives possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Induces apoptosis through ROS generation |

| PC3 (prostate cancer) | 8.0 | Inhibits cell proliferation |

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression through oxidative stress mechanisms .

Antimicrobial Activity

Naphthoquinones have also shown potential antimicrobial effects. Preliminary studies suggest that this compound exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial effect may be due to the disruption of bacterial cell membranes and interference with metabolic pathways .

Study on Anticancer Efficacy

A study published in the International Journal of Pharmaceutical Research investigated the synthesis and biological evaluation of naphthoquinone derivatives including this compound. The results demonstrated that it significantly inhibited the growth of MCF-7 cells by promoting apoptosis through ROS-mediated pathways .

Study on Antimicrobial Properties

Another study focused on the antimicrobial properties of various naphthoquinone derivatives including the compound . It was found to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Q. Why do studies report conflicting results on mitochondrial toxicity?

- Methodological Answer :

- Mitochondrial Isolation : Standardize protocols (e.g., differential centrifugation) to ensure purity of mitochondrial fractions.

- Functional Assays : Compare ATP synthesis (luciferase assay), membrane potential (JC-1 staining), and ROS levels across cell types.

- Control for Redox State : Pre-treat cells with NAC (antioxidant) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.